molecular formula C13H14N2O3 B8513509 1-Isopropylcarbamoyl-1H-indole-4-carboxylic acid

1-Isopropylcarbamoyl-1H-indole-4-carboxylic acid

Cat. No. B8513509
M. Wt: 246.26 g/mol
InChI Key: RZGKMFKQOPLVES-UHFFFAOYSA-N
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Patent
US08039472B2

Procedure details

This compound is prepared analogously to Intermediate Y by replacing ethyl 2-aminoisonicotinate in step 1 with methyl indol-4-carboxylate; [M+H]+ 247
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5](=[O:16])NC1C=C(C=CN=1)C(O)=O)([CH3:3])[CH3:2].NC1C=C(C=CN=1)C(OCC)=O.[NH:29]1[C:37]2[CH:36]=[CH:35][CH:34]=[C:33]([C:38]([O:40]C)=[O:39])[C:32]=2[CH:31]=[CH:30]1>>[CH:1]([NH:4][C:5]([N:29]1[C:37]2[CH:36]=[CH:35][CH:34]=[C:33]([C:38]([OH:40])=[O:39])[C:32]=2[CH:31]=[CH:30]1)=[O:16])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(NC=1C=C(C(=O)O)C=CN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)OCC)C=CN1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)NC(=O)N1C=CC=2C(=CC=CC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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